Ethyl 6-(aminomethyl)nicotinate hydrochloride

Description

BenchChem offers high-quality Ethyl 6-(aminomethyl)nicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(aminomethyl)nicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJACJEKUVRQBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(aminomethyl)nicotinate Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS No. 1189434-55-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, spectroscopic and chromatographic profiles, stability, and handling. As a key heterocyclic building block, understanding these characteristics is paramount for its effective application in medicinal chemistry and novel therapeutic design. This guide establishes a foundational understanding, enabling scientists to confidently integrate this versatile intermediate into their research and development workflows.

Chemical Identity and Core Physicochemical Properties

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a substituted pyridine derivative, specifically an ethyl ester of nicotinic acid featuring an aminomethyl group at the 6-position. The presence of the basic aminomethyl group and the pyridine nitrogen allows for the formation of the hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base. It is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders by interacting with nicotinic acetylcholine receptors.[1][2]

Chemical Structure and Nomenclature

-

Systematic Name: Ethyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride

-

Common Synonyms: Ethyl 6-(aminomethyl)nicotinate HCl, 6-(Aminomethyl)-3-pyridinecarboxylic acid ethyl ester hydrochloride[3]

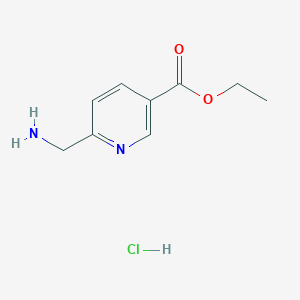

***Figure 1:** Chemical Structure of Ethyl 6-(aminomethyl)nicotinate hydrochloride.*

***Figure 1:** Chemical Structure of Ethyl 6-(aminomethyl)nicotinate hydrochloride.*

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties compiled from various chemical suppliers and databases. It is important to note that some parameters, such as melting point, may exhibit variability depending on the purity and polymorphic form of the material.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white or gray solid/powder | [1] |

| Purity (Typical) | ≥95% (HPLC) | [1] |

| Solubility | Soluble in water. Solubility in organic solvents like ethanol and methanol is expected based on structurally related compounds.[6][7][8] | - |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | - |

| pKa | Not experimentally determined. The pyridine nitrogen (pKa ~3-5) and the primary amine (pKa ~9-10) are the key ionizable groups. | - |

| Storage | Store at room temperature in a dry, sealed container.[3] | - |

Analytical Characterization: A Validated Approach

A multi-technique analytical approach is essential to confirm the identity, purity, and integrity of Ethyl 6-(aminomethyl)nicotinate hydrochloride. The following sections detail the expected results and provide standardized protocols for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this molecule. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, to ensure the solubility of the hydrochloride salt.

Based on the structure and data from analogous nicotinate derivatives, the following proton signals are anticipated. The chemical shifts (δ) are predictive and should be confirmed experimentally.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H2 (Pyridine) | ~9.0 | s | 1H | Deshielded proton adjacent to the pyridine nitrogen and ester group. |

| H4 (Pyridine) | ~8.2 | d | 1H | Aromatic proton ortho to the ester group. |

| H5 (Pyridine) | ~7.6 | d | 1H | Aromatic proton ortho to the aminomethyl group. |

| -OCH₂ CH₃ (Ethyl) | ~4.3 | q | 2H | Methylene protons of the ethyl ester, split by the methyl group. |

| -CH₂ NH₃⁺ (Aminomethyl) | ~4.1 | s (broad) | 2H | Methylene protons adjacent to the protonated amine. |

| -NH₃⁺ (Ammonium) | ~8.5 | s (broad) | 3H | Exchangeable protons of the ammonium group. |

| -OCH₂CH₃ (Ethyl) | ~1.3 | t | 3H | Methyl protons of the ethyl ester, split by the methylene group. |

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~165 | Carbonyl carbon of the ethyl ester. |

| C6 (Pyridine) | ~155 | Carbon attached to the aminomethyl group. |

| C2 (Pyridine) | ~152 | Aromatic carbon adjacent to pyridine nitrogen. |

| C4 (Pyridine) | ~138 | Aromatic CH carbon. |

| C3 (Pyridine) | ~125 | Carbon attached to the ester group. |

| C5 (Pyridine) | ~122 | Aromatic CH carbon. |

| -OCH₂ CH₃ (Ethyl) | ~61 | Methylene carbon of the ethyl ester. |

| -CH₂ NH₃⁺ (Aminomethyl) | ~42 | Methylene carbon of the aminomethyl group. |

| -OCH₂CH₃ (Ethyl) | ~14 | Methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups. A sample prepared as a KBr pellet would be ideal.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3000-2800 | N-H (in -NH₃⁺) | Stretching (broad) |

| ~1730-1715 | C=O (Ester) | Stretching |

| ~1610, ~1580 | C=C, C=N (Pyridine ring) | Ring Stretching |

| ~1280 | C-O (Ester) | Stretching |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard for determining the purity of Ethyl 6-(aminomethyl)nicotinate hydrochloride and for monitoring its stability. The primary degradation product is expected to be 6-(aminomethyl)nicotinic acid, resulting from the hydrolysis of the ethyl ester.[9][10][11]

This protocol is a robust starting point and should be optimized and validated for specific instrumentation and applications.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg/mL in Mobile Phase A.

Causality Behind Choices:

-

C18 Column: Provides excellent retention for moderately polar aromatic compounds.

-

TFA: Acts as an ion-pairing agent to improve peak shape for the basic amine and pyridine moieties and maintains an acidic pH to suppress silanol interactions on the stationary phase.

-

Gradient Elution: Necessary to elute the polar degradation product (nicotinic acid derivative) early while ensuring the parent ester elutes with a good peak shape within a reasonable time.

-

UV Detection at 260 nm: The pyridine ring provides strong UV absorbance around this wavelength, ensuring high sensitivity.

Stability and Handling

The stability of nicotinate esters is a critical parameter, particularly in aqueous environments where they are susceptible to hydrolysis.

Chemical Stability Profile

-

pH Stability: Nicotinate esters undergo both acid- and base-catalyzed hydrolysis.[12] The ester bond is most stable in a slightly acidic to neutral pH range (pH 4-6).[13] Alkaline conditions will significantly accelerate the hydrolysis to the corresponding carboxylic acid.

-

Thermal Stability: While specific data for this compound is unavailable, storage at elevated temperatures is expected to increase the rate of hydrolysis and potential degradation. Recommended storage is at room temperature.[3]

-

Photostability: No specific photostability data is publicly available. As a precautionary measure, the compound should be stored in a light-protected container.

Recommended Handling and Storage

-

Storage: The compound should be stored in a tightly sealed container to protect it from moisture, in a cool, dry place away from direct sunlight.[3]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Workflow Diagrams

Analytical Characterization Workflow

The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of Ethyl 6-(aminomethyl)nicotinate hydrochloride.

Caption: Workflow for analytical validation of the compound.

Conclusion

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a foundational building block for advanced pharmaceutical synthesis. This guide has detailed its core physicochemical properties and provided a robust framework for its analytical characterization. By understanding its spectral signatures, chromatographic behavior, and stability profile, researchers can ensure the quality and integrity of their starting material, thereby enhancing the reliability and reproducibility of their synthetic endeavors. The protocols and predictive data herein serve as a trusted resource for scientists leveraging this compound to explore new frontiers in drug discovery.

References

-

Anderson, B. D., & Conradi, R. A. (1995). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 84(4), 445-450. [Link]

-

Waner, M. J., & Swords, G. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 85. [Link]

-

Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]

-

Zhao, Z., et al. (2001). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 195-202. [Link]

-

Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

-

Pipzine Chemicals. (n.d.). 3-(Aminomethyl)pyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). Ethyl 6-(Aminomethyl)Nicotinate Dihydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. ethyl 6-(aminomethyl)nicotinate hydrochloride - CAS:1189434-55-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1189434-55-6 Ethyl 6-(aminomethyl)nicotinate hydrochloride AKSci 3754DN [aksci.com]

- 5. 1189434-55-6|Ethyl 6-(aminomethyl)nicotinate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]

- 7. 3-(Aminomethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 8. shd-pub.org.rs [shd-pub.org.rs]

- 9. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 6-(aminomethyl)nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Ethyl 6-(aminomethyl)nicotinate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed, field-proven synthetic pathway, starting from commercially available 6-methylnicotinic acid. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide details the analytical methodologies crucial for the structural confirmation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Introduction: Significance of Ethyl 6-(aminomethyl)nicotinate Hydrochloride

Ethyl 6-(aminomethyl)nicotinate and its hydrochloride salt are versatile building blocks in medicinal chemistry. The presence of a primary amine and an ethyl ester on the pyridine scaffold allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of diverse bioactive molecules. Notably, this compound serves as a key intermediate in the development of pharmaceuticals targeting neurological disorders[1][2]. The aminomethylpyridine moiety is a recognized pharmacophore that can interact with various biological targets, while the ethyl nicotinate portion can be readily hydrolyzed or modified to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

This guide will provide a robust and reproducible synthetic route to Ethyl 6-(aminomethyl)nicotinate hydrochloride, followed by a detailed analysis of its structural features using modern spectroscopic techniques.

Synthetic Strategy and Experimental Protocols

The synthesis of Ethyl 6-(aminomethyl)nicotinate hydrochloride is a multi-step process that begins with the esterification of 6-methylnicotinic acid, followed by benzylic bromination and subsequent amination. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Sources

A Technical Guide to the Spectral Analysis of Ethyl 6-(Aminomethyl)nicotinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a substituted pyridine derivative with significant potential in pharmaceutical and biochemical research. As a key intermediate, its structural confirmation is paramount for the synthesis of novel bioactive molecules, particularly those targeting neurological disorders.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the spectral data of ethyl 6-(aminomethyl)nicotinate hydrochloride, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is crucial for verifying the molecule's structure and purity, ensuring the integrity of subsequent research and development.

This guide moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and its spectral output. By understanding why the spectra appear as they do, researchers can more confidently identify this and related compounds. The methodologies described herein are designed to be self-validating, providing a robust framework for spectral analysis.

Molecular Structure and Functional Groups

The structure of ethyl 6-(aminomethyl)nicotinate hydrochloride incorporates several key functional groups that give rise to characteristic spectral signatures:

-

Disubstituted Pyridine Ring: An aromatic heterocycle that forms the core of the molecule.

-

Ethyl Ester Group (-COOCH₂CH₃): Comprising a carbonyl group (C=O) and an ethoxy group (-OCH₂CH₃).

-

Aminomethyl Group (-CH₂NH₂): An aliphatic side chain with a primary amine.

-

Hydrochloride Salt (-NH₃⁺Cl⁻): The amine group is protonated, forming a salt with hydrochloric acid. This protonation significantly influences the spectral properties.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 6-(aminomethyl)nicotinate hydrochloride, both ¹H and ¹³C NMR provide a detailed picture of the molecular connectivity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of ethyl 6-(aminomethyl)nicotinate hydrochloride is predicted to show distinct signals for each set of non-equivalent protons. The presence of the hydrochloride salt will cause significant downfield shifts for protons near the protonated amino group. The spectrum is best understood by analyzing the distinct structural motifs.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| H-2 (Pyridine) | ~9.0 | Singlet (s) or Doublet of doublets (dd) | 1H | The proton at position 2 is deshielded by the adjacent nitrogen atom and the ester group. |

| H-4 (Pyridine) | ~8.3 | Doublet of doublets (dd) | 1H | This proton is deshielded by the electron-withdrawing ester group and the ring nitrogen. |

| H-5 (Pyridine) | ~7.8 | Doublet (d) | 1H | Coupled to the proton at H-4. |

| -CH₂-NH₃⁺ | ~4.3 | Singlet (s) or Triplet (t) | 2H | The protons on the carbon adjacent to the protonated amine are significantly deshielded. The multiplicity will depend on the rate of exchange of the -NH₃⁺ protons. |

| -NH₃⁺ | ~8.5 | Broad singlet (br s) | 3H | The protons on the nitrogen are deshielded and often exchange with the solvent, leading to a broad signal. |

| -O-CH₂-CH₃ | ~4.4 | Quartet (q) | 2H | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |

| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H | Protons of the methyl group of the ethyl ester, split by the adjacent methylene group. |

Causality Behind Experimental Choices in ¹H NMR:

-

Choice of Solvent: A deuterated solvent that can dissolve the hydrochloride salt, such as DMSO-d₆ or D₂O, is essential. The choice of solvent can affect the chemical shifts and the appearance of exchangeable protons (like -NH₃⁺).

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard, providing a reference signal at 0.0 ppm for accurate chemical shift calibration.[3]

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolve complex spin-spin coupling patterns, which is particularly important for the aromatic region of the pyridine ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C=O (Ester) | ~165 | The carbonyl carbon of the ester group is characteristically found in this downfield region.[4] |

| C-2 (Pyridine) | ~152 | Deshielded by the adjacent nitrogen. |

| C-6 (Pyridine) | ~150 | Attached to the aminomethyl group. |

| C-4 (Pyridine) | ~138 | Aromatic carbon. |

| C-3 (Pyridine) | ~128 | Attached to the ester group. |

| C-5 (Pyridine) | ~125 | Aromatic carbon. |

| -O-CH₂-CH₃ | ~62 | The methylene carbon of the ethyl group, attached to the electronegative oxygen. |

| -CH₂-NH₃⁺ | ~45 | The benzylic carbon is shifted downfield by the attached protonated amino group. |

| -O-CH₂-CH₃ | ~14 | The terminal methyl carbon of the ethyl group. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3000-2800 | N-H stretch | Ammonium (-NH₃⁺) | Strong, broad |

| ~2980-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) | Medium |

| ~1730 | C=O stretch | Ester | Strong, sharp |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring | Medium |

| ~1250 | C-O stretch | Ester | Strong |

| ~1550 | N-H bend | Ammonium (-NH₃⁺) | Medium |

Causality Behind Experimental Choices in IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent. For a solid sample, the KBr pellet method is common and involves grinding the sample with potassium bromide and pressing it into a thin disk.

-

Diagnostic vs. Fingerprint Region: The region above 1500 cm⁻¹ is known as the diagnostic region, where characteristic functional group absorptions are observed.[5] The region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule as a whole and can be used for comparison with a reference spectrum.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For ethyl 6-(aminomethyl)nicotinate hydrochloride, electrospray ionization (ESI) is a suitable technique due to the compound's polarity and the presence of the salt.

Expected Fragmentation Pattern (ESI-MS):

The base peak in the ESI-MS spectrum is expected to be the molecular ion of the free base, [M+H]⁺, corresponding to the protonated form of ethyl 6-(aminomethyl)nicotinate. The hydrochloride is not covalently bonded and will not be part of the detected molecular ion. The molecular weight of the free base (C₉H₁₂N₂O₂) is 180.21 g/mol , so the [M+H]⁺ ion would have an m/z of approximately 181.

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): Fragmentation of the ester can lead to the loss of an ethoxy radical, resulting in an acylium ion.

-

Loss of ethylene (C₂H₄) from the ethyl ester: A McLafferty rearrangement can occur if there is a gamma-hydrogen available, leading to the loss of ethylene.

-

Cleavage of the aminomethyl group: The bond between the pyridine ring and the aminomethyl group can cleave.

-

Ring fragmentation: The pyridine ring itself can undergo fragmentation, though this is typically less favorable.

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of ethyl 6-(aminomethyl)nicotinate hydrochloride.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use an NMR spectrometer with a frequency of at least 400 MHz.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of ethyl 6-(aminomethyl)nicotinate hydrochloride with ~100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Use an ESI-MS instrument.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

If fragmentation data is desired, perform MS/MS analysis on the [M+H]⁺ ion.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of ethyl 6-(aminomethyl)nicotinate hydrochloride.

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

The comprehensive spectral analysis of ethyl 6-(aminomethyl)nicotinate hydrochloride through NMR, IR, and MS provides a detailed and verifiable confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the modern chemist. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret these essential analytical techniques, ensuring the quality and reliability of their scientific endeavors.

References

-

National Institute of Standards and Technology. (n.d.). 4-(Aminomethyl)pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. In PubChem. Retrieved from [Link]

-

mzCloud. (2018). Ethyl nicotinate. Retrieved from [Link]

- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406.

- CHIMIA. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 21(12), 596-599.

-

National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. In NIST Chemistry WebBook. Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). Ethyl 6-(Aminomethyl)Nicotinate Dihydrochloride. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Nicotinic Acid at BMRB. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

A Comprehensive Technical Guide to the Characterization and Purity Assessment of Ethyl 6-(aminomethyl)nicotinate Hydrochloride (CAS Number: 1189434-55-6)

Abstract

This technical guide provides a comprehensive framework for the characterization and purity determination of the small molecule inhibitor, Ethyl 6-(aminomethyl)nicotinate hydrochloride, identified by CAS number 1189434-55-6. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies necessary to ensure the identity, quality, and purity of this compound. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Elemental Analysis for compositional validation. The causality behind experimental choices and the integration of these techniques into a self-validating analytical workflow will be emphasized to ensure scientific integrity.

Introduction: The Significance of Rigorous Characterization

In the realm of drug discovery and development, the unambiguous identification and purity assessment of small molecule inhibitors are paramount.[1][2][3] The compound registered under CAS number 1189434-55-6, identified as Ethyl 6-(aminomethyl)nicotinate hydrochloride[4][5][6], serves as a critical building block or active pharmaceutical ingredient (API) candidate. Its biological activity is intrinsically linked to its chemical structure and purity. The presence of impurities, even in trace amounts, can lead to misleading biological data, potential off-target effects, and unforeseen toxicity.[3][7] Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental component of scientifically sound research.[8][9]

This guide will provide detailed protocols and theoretical underpinnings for the essential analytical techniques required to fully characterize Ethyl 6-(aminomethyl)nicotinate hydrochloride.

Compound Identity and Physicochemical Properties

A thorough characterization begins with a clear understanding of the molecule's fundamental properties.

| Identifier | Value | Source |

| CAS Number | 1189434-55-6 | [6][10][11] |

| Chemical Name | Ethyl 6-(aminomethyl)nicotinate hydrochloride | [4][5][6] |

| Alternate Name | Ethyl 6-(aminomethyl)nicotinate dihydrochloride | [10][11] |

| Molecular Formula | C₉H₁₂N₂O₂·HCl or C₉H₁₂N₂O₂·2HCl | [11][12][13] |

| Molecular Weight | 216.66 g/mol (hydrochloride) or 253.13 g/mol (dihydrochloride) | [11][12][13] |

| Appearance | White to light yellow or gray solid | [11][12][13] |

| Purity (Typical) | ≥95% to 97% (by HPLC) | [10][11][12][14] |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound.[15][16][17][18][19] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Rationale for NMR Analysis

For Ethyl 6-(aminomethyl)nicotinate hydrochloride, ¹H NMR and ¹³C NMR are indispensable. ¹H NMR will confirm the presence and connectivity of all hydrogen atoms, while ¹³C NMR will identify all unique carbon environments within the molecule. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further solidify the structural assignment by revealing proton-proton and proton-carbon correlations.[19]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve the hydrochloride salt).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[16]

-

-

Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to assemble the molecular structure. The expected signals should correspond to the ethyl ester, the aminomethyl group, and the pyridine ring protons and carbons.

Caption: Workflow for NMR-based structural elucidation.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique in drug discovery and development for confirming the molecular weight of a compound and providing information about its elemental composition.[1][2][8][9]

The Role of High-Resolution Mass Spectrometry (HRMS)

For Ethyl 6-(aminomethyl)nicotinate hydrochloride, HRMS (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer) is highly recommended.[8] This technique provides a highly accurate mass measurement, typically within 5 ppm, which can be used to confirm the elemental formula of the molecule.[20] Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS).

-

Chromatography: A short C18 column can be used to desalt the sample before it enters the mass spectrometer.

-

MS Acquisition:

-

Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Perform a full scan to determine the accurate mass of the parent ion.

-

-

Data Analysis:

-

Compare the measured mass of the most abundant isotopologue with the calculated theoretical mass for the protonated molecule (C₉H₁₃N₂O₂⁺).

-

The mass of the free base is expected. The hydrochloride salt will dissociate in solution.

-

| Parameter | Expected Value |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass (C₉H₁₃N₂O₂⁺) | 181.0977 |

| Acceptable Mass Accuracy | < 5 ppm |

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[7][21][22] It separates the main compound from any impurities, allowing for their detection and quantification.[7][21][23]

Method Development Considerations

A reversed-phase HPLC method is typically suitable for a polar compound like Ethyl 6-(aminomethyl)nicotinate hydrochloride. A C18 column is a good starting point.[21] The mobile phase will likely consist of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). A UV detector is appropriate, as the pyridine ring will absorb UV light.

Experimental Protocol: Purity by HPLC-UV

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm (to be optimized by running a UV scan)

-

-

Data Analysis:

Caption: Workflow for HPLC-based purity assessment.

Elemental Analysis: Orthogonal Verification of Composition

Elemental analysis, or combustion analysis, provides a fundamental assessment of a compound's purity and empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.[25][26][27][28] This technique is an excellent orthogonal method to mass spectrometry.

Principle and Importance

The compound is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[26][27] The results are then compared to the theoretical percentages calculated from the molecular formula. For new compounds, an agreement within ±0.4% is generally considered acceptable evidence of purity.[20]

Experimental Protocol: CHN Analysis

-

Sample Preparation: Provide a pure, dry sample (2-3 mg) in a tin capsule.

-

Instrumentation: Use a CHN elemental analyzer.

-

Analysis: The instrument will perform the combustion and detection automatically.

-

Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values.

| Element | Theoretical % (for C₉H₁₂N₂O₂·HCl) | Acceptable Range |

| Carbon (C) | 49.89% | 49.49% - 50.29% |

| Hydrogen (H) | 6.05% | 5.65% - 6.45% |

| Nitrogen (N) | 12.93% | 12.53% - 13.33% |

Conclusion: An Integrated Approach to Characterization

The characterization and purity assessment of Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS 1189434-55-6) require a multi-technique, integrated approach. NMR spectroscopy serves as the cornerstone for structural confirmation. High-resolution mass spectrometry validates the molecular formula with high precision. HPLC provides a robust and quantitative measure of purity, identifying and quantifying any related substances or degradation products. Finally, elemental analysis offers an orthogonal confirmation of the elemental composition. By employing these self-validating systems in concert, researchers and drug development professionals can ensure the scientific integrity of their work and have high confidence in the quality of the material being used in further studies.

References

-

Drug Discovery World. (2021). Mass spectrometry applications for drug discovery and development. [Link]

-

American Pharmaceutical Review. (2018). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. [Link]

-

Drug Discovery World. (2018). Mass spectrometry and drug development – how the two come together. [Link]

-

National Institutes of Health. Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. [Link]

-

ACS Publications. Identification and Characterization of Small Molecule Inhibitors of the Calcium-Dependent S100B−p53 Tumor Suppressor Interaction. [Link]

-

PubMed. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

PubMed. (2017). Discovery and characterization of small molecule Rac1 inhibitors. [Link]

-

Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). [Link]

-

Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

-

Wikipedia. Elemental analysis. [Link]

-

ACS Publications. Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

-

YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

-

Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

-

Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

-

Preci-Service. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

ACS Publications. (2022). An International Study Evaluating Elemental Analysis. [Link]

-

Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

-

ChemBK. Ethyl 6-(aminomethyl)nicotinate, HCl. [Link]

-

Acmec Biochemical. Product Specifications. [Link]

-

Kuujia. 1189434-55-6(Ethyl 6-(aminomethyl)nicotinate hydrochloride). [Link]

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. 14208-83-4 | Ethyl 3-amino-4-pyridinecarboxylate | Esters | Ambeed.com [ambeed.com]

- 5. chembk.com [chembk.com]

- 6. 1189434-55-6 | Ethyl 6-(aminomethyl)nicotinate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. moravek.com [moravek.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. image.pro.acmec-e.com [image.pro.acmec-e.com]

- 13. 1189434-55-6(Ethyl 6-(aminomethyl)nicotinate hydrochloride) | Kuujia.com [ko.kuujia.com]

- 14. aksci.com [aksci.com]

- 15. jchps.com [jchps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mastelf.com [mastelf.com]

- 22. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]

- 23. torontech.com [torontech.com]

- 24. pharmtech.com [pharmtech.com]

- 25. Elemental analysis - Wikipedia [en.wikipedia.org]

- 26. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 27. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 28. Elemental analysis and chemical composition [infinitiaresearch.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 6-(aminomethyl)nicotinate Hydrochloride

This guide provides a detailed examination of the molecular structure and conformational landscape of Ethyl 6-(aminomethyl)nicotinate hydrochloride, a key intermediate in pharmaceutical research. Given the absence of comprehensive published experimental data, this document leverages robust computational chemistry methodologies to predict its structural and dynamic properties. This theoretical investigation serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior at an atomic level.

Introduction: Significance in Medicinal Chemistry

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a derivative of nicotinic acid (Vitamin B3) that serves as a versatile building block in the synthesis of bioactive molecules. Its structure, featuring a pyridine ring, an ethyl ester, and an aminomethyl group, makes it a valuable precursor for compounds targeting a range of biological systems. It is particularly noted for its use in developing agents for neurological disorders, where precise molecular geometry and conformational flexibility can dictate interaction with therapeutic targets like nicotinic acetylcholine receptors.[1][2] Understanding the molecule's intrinsic structural preferences is therefore paramount for rational drug design and development.

This guide will elucidate the predicted three-dimensional structure, key geometric parameters, and the conformational possibilities arising from the rotation of its flexible side chains.

Methodology: A Computational Approach

In the absence of single-crystal X-ray diffraction data, the molecular structure and conformational profile were determined using in silico methods. Density Functional Theory (DFT) calculations, a highly reliable quantum mechanical modeling method, were employed to generate the data presented herein.[3]

Structural Optimization Protocol

A step-by-step protocol for determining the lowest energy (most stable) structure is outlined below. This process is self-validating, as the convergence criteria ensure that a true energy minimum on the potential energy surface is reached.

-

Initial Structure Generation : The 2D structure of Ethyl 6-(aminomethyl)nicotinate was sketched and converted into a preliminary 3D model. The hydrochloride salt was modeled by protonating the most basic site, the aminomethyl nitrogen, to form an ammonium cation, with a chloride anion nearby.

-

Geometry Optimization : The initial structure was subjected to full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set). This process systematically alters the positions of all atoms to find the arrangement with the lowest possible electronic energy.

-

Frequency Analysis : A frequency calculation was performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

Conformational Analysis Workflow

The workflow for exploring the conformational space by rotating the key flexible bonds is detailed below.

Figure 1: A generalized workflow for performing a computational conformational analysis.

Predicted Molecular Structure and Geometry

The optimized, lowest-energy structure of the protonated form of Ethyl 6-(aminomethyl)nicotinate is depicted below. The molecule consists of a planar pyridine ring substituted at the 3-position with an ethyl ester group and at the 6-position with a protonated aminomethyl group (-CH₂-NH₃⁺).

Figure 2: 2D representation of Ethyl 6-(aminomethyl)nicotinate cation.

Predicted Geometric Parameters

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the predicted lowest-energy conformer. These parameters define the molecule's three-dimensional shape.

Table 1: Selected Predicted Bond Lengths

| Bond | Predicted Length (Å) |

|---|---|

| C3 – C(O) | 1.49 |

| C(O) – OEt | 1.35 |

| C=O | 1.22 |

| C6 – CH₂ | 1.51 |

| CH₂ – NH₃⁺ | 1.50 |

Table 2: Selected Predicted Bond Angles

| Angle | Predicted Angle (°) |

|---|---|

| C2 – C3 – C(O) | 119.5 |

| C3 – C(O) – OEt | 111.0 |

| C(O) – OEt – CH₂ | 116.8 |

| C5 – C6 – CH₂ | 121.0 |

| C6 – CH₂ – NH₃⁺ | 110.5 |

Conformational Analysis

The conformational flexibility of Ethyl 6-(aminomethyl)nicotinate hydrochloride is primarily determined by the rotation around three key single bonds, labeled T1, T2, and T3.

-

T1 : C3 – C(O) bond, governing the orientation of the ester group relative to the pyridine ring.

-

T2 : C6 – CH₂ bond, controlling the position of the aminomethyl group.

-

T3 : C(O) – O bond of the ester.

Analysis of the potential energy surface reveals that rotation around the T1 (C3-C(O)) bond is significantly hindered. The lowest energy conformation is achieved when the carbonyl group (C=O) is oriented anti-periplanar to the C2-C3 bond of the pyridine ring. This planar arrangement allows for maximum electronic conjugation between the ester and the aromatic system, providing substantial stabilization.

Rotation around the T2 (C6-CH₂) bond shows a relatively low energy barrier, indicating that the aminomethyl group can rotate with comparative ease. However, steric interactions with the hydrogen at the C5 position of the ring introduce a slight preference for staggered conformations.

The T3 (C(O)-O) bond within the ethyl ester group also prefers a planar conformation, which is typical for esters, to maximize resonance stabilization.

Proposed Experimental Validation

The computational predictions presented in this guide can be validated through established analytical techniques.

X-Ray Crystallography

The most definitive method for determining the solid-state structure is single-crystal X-ray diffraction.

Protocol:

-

Crystal Growth : Grow single crystals of Ethyl 6-(aminomethyl)nicotinate hydrochloride suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection : Mount a crystal on a diffractometer and irradiate it with monochromatic X-rays. Collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and electron density map. Solve the structure to locate the atomic positions and refine the model to obtain precise bond lengths, angles, and the solid-state conformation.[4]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecule's conformation in solution.[5]

Protocol:

-

Sample Preparation : Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

1D and 2D NMR Spectra Acquisition :

-

Conformational Interpretation : The magnitudes of ³J-coupling constants can provide information about dihedral angles via the Karplus equation. The presence of specific NOE cross-peaks indicates spatial proximity between protons, which can confirm the preferred solution-state conformation and the relative populations of different conformers.[8]

Conclusion

This technical guide provides a foundational understanding of the molecular structure and conformational preferences of Ethyl 6-(aminomethyl)nicotinate hydrochloride based on high-level computational modeling. The molecule exhibits a largely planar structure concerning the pyridine ring and the attached ester group, a feature driven by electronic conjugation. The aminomethyl side chain possesses greater rotational freedom. The predicted structural data and conformational insights offered herein are critical for researchers using this molecule as a scaffold in drug discovery, enabling a more informed approach to the design of novel therapeutic agents. The outlined experimental protocols provide a clear path for the future validation of these theoretical findings.

References

-

Ferreira, B., et al. (2019). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules, 24(15), 2789. Available from: [Link]

-

ResearchGate. Chemical structure of nicotinic acid derivatives and related compounds 1-5. Available from: [Link]

-

ACS Publications. Synthesis, Photophysical, Photochemical, and Computational Studies of Coumarin-Labeled Nicotinamide Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

MySkinRecipes. Ethyl 6-(aminomethyl)nicotinate hydrochloride. Available from: [Link]

-

PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Available from: [Link]

-

RSC Publishing. Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Available from: [Link]

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

-

NIH. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E, 77(Pt 1), 74–79. Available from: [Link]

-

ScienceDirect. NMR free ligand conformations and atomic resolution dynamics. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 6-(aminomethyl)nicotinate hydrochloride [myskinrecipes.com]

- 3. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. auremn.org.br [auremn.org.br]

- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 7. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. mr.copernicus.org [mr.copernicus.org]

Solubility and stability of Ethyl 6-(aminomethyl)nicotinate hydrochloride in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Solubility and Stability of Ethyl 6-(aminomethyl)nicotinate hydrochloride

A Framework for the Physicochemical Characterization of a Key Pharmaceutical Intermediate

Introduction

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a pyridinecarboxylic acid derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a reactive aminomethyl group and an ethyl ester, makes it a valuable intermediate for the synthesis of a variety of bioactive molecules. Notably, it is utilized in the development of nicotinic acid derivatives, which are explored for their potential in neuropharmacology and the treatment of cognitive disorders.[2][3] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. The solubility and stability of a drug candidate or intermediate directly impact its handling, formulation, bioavailability, and shelf-life.

Currently, specific quantitative data on the solubility and stability of Ethyl 6-(aminomethyl)nicotinate hydrochloride is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive framework for researchers and scientists. It provides the theoretical background and detailed experimental protocols necessary to determine these critical parameters. By following the methodologies outlined herein, drug development professionals can generate the robust data required to advance their research and development programs.

Part 1: A Guide to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor that influences its absorption and bioavailability. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. For a hydrochloride salt like Ethyl 6-(aminomethyl)nicotinate hydrochloride, solubility is expected to be pH-dependent.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The presence of both a polar aminomethyl group (as a hydrochloride salt) and a more non-polar ethyl ester group in the target molecule suggests a nuanced solubility profile. The hydrochloride salt form is generally employed to enhance aqueous solubility. However, the overall solubility will be a balance between the hydrophilicity of the salt and the lipophilicity of the rest of the molecule. For related ethyl ester derivatives of heterocyclic compounds, a general trend of good solubility in organic solvents and poor aqueous solubility has been noted.[4]

Experimental Workflow for Solubility Assessment

A systematic approach to solubility determination involves both qualitative and quantitative assessments.

Caption: Workflow for Solubility Determination.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of common laboratory solvents.

Methodology:

-

Preparation: Place a small, pre-weighed amount (e.g., 1-2 mg) of Ethyl 6-(aminomethyl)nicotinate hydrochloride into separate small glass vials.

-

Solvent Addition: To each vial, add a fixed volume (e.g., 0.5 mL) of a different solvent. A recommended solvent panel includes:

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4.

-

Alcohols: Methanol, Ethanol.

-

Aprotic Polar: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Ethers: Tetrahydrofuran (THF).

-

Chlorinated: Dichloromethane (DCM).

-

-

Mixing: Vortex each vial vigorously for 1-2 minutes.

-

Observation: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as "Soluble," "Sparingly Soluble," or "Insoluble."

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid Ethyl 6-(aminomethyl)nicotinate hydrochloride to a known volume of the desired solvent in a sealed glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles.[4]

-

Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve of known concentrations.

Data Presentation: Solubility Profile

The results of the quantitative analysis should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Other Solvents | 25 | Experimental Value | Calculated Value |

Part 2: Stability Assessment and Forced Degradation Studies

Chemical stability is a critical quality attribute of any pharmaceutical compound. Forced degradation, or stress testing, is the process of intentionally degrading a compound under conditions more severe than accelerated stability testing.[5][6] These studies are essential for several reasons:

-

To identify potential degradation products.[6]

-

To elucidate degradation pathways.[6]

-

To develop and validate stability-indicating analytical methods.[7]

-

To understand the intrinsic stability of the molecule, which helps in formulation and packaging development.[5]

Based on the structure, potential degradation pathways for Ethyl 6-(aminomethyl)nicotinate hydrochloride include hydrolysis of the ethyl ester to the corresponding carboxylic acid (nicotinic acid derivative) and oxidation of the amine. A study on the related compound methylnicotinate found that it degrades in aqueous solution to nicotinic acid at a slow but steady rate.[8]

Experimental Workflow for Forced Degradation

A typical forced degradation study exposes the compound to stress from hydrolysis, oxidation, heat, and light.

Caption: Workflow for a Forced Degradation Study.

Protocol 3: Forced Degradation Study

This protocol outlines the typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient.[7][9] The concentration of the stressing agent, temperature, and duration may need to be optimized for each compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Ethyl 6-(aminomethyl)nicotinate hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).[10]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at room temperature or heat to 50-60°C for a specified time (e.g., 24, 48, 72 hours).[10] After the incubation period, neutralize the sample with an equivalent amount of NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for a specified time.[10] Neutralize the sample with an equivalent amount of HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂) to achieve a final concentration of 3%. Keep at room temperature for a specified time.[7]

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70°C) for a specified time.

-

Thermal Degradation (Solid State): Place the solid compound in a vial and expose it to high temperature (e.g., 80°C) in a stability chamber. Samples should be dissolved in a suitable solvent before analysis.

-

Photostability: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. The method should be capable of separating the intact parent compound from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from any co-eluting degradants.

Data Presentation: Stability Profile

The results of the forced degradation study should be tabulated to clearly show the effect of each stress condition.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants |

| Control (Unstressed) | 0 | RT | 100.0 | 0.0 | 0 |

| 0.1 M HCl | 72h | 60 | Experimental Value | Calculated Value | Count |

| 0.1 M NaOH | 24h | RT | Experimental Value | Calculated Value | Count |

| 3% H₂O₂ | 24h | RT | Experimental Value | Calculated Value | Count |

| Thermal (Solid) | 7 days | 80 | Experimental Value | Calculated Value | Count |

| Photolytic (Solid) | ICH Q1B | RT | Experimental Value | Calculated Value | Count |

Conclusion

References

-

Ataman Kimya. ETHYL NICOTINATE. [Link]

-

The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

-

FooDB. Showing Compound Ethyl nicotinate (FDB001016). [Link]

-

AZA Mid-Year Meeting. Ethyl 6-(Aminomethyl)Nicotinate Dihydrochloride. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. [Link]

-

Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MySkinRecipes. Ethyl 6-(aminomethyl)nicotinate hydrochloride. [Link]

-

Appchem. Ethyl 6-(Aminomethyl)Nicotinate Hydrochloride | 1189434-55-6 | C9H13ClN2O2. [Link]

-

National Center for Biotechnology Information. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

Sources

- 1. Ethyl 6-(aminomethyl)nicotinate hydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FCKeditor - Resources Browser [midyear.aza.org]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Ethyl 6-(aminomethyl)nicotinate Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, functionalized nicotinates serve as exceptionally versatile building blocks for library synthesis and lead optimization. This guide focuses on Ethyl 6-(aminomethyl)nicotinate hydrochloride, a key intermediate that provides strategically placed reactive handles for molecular elaboration. We will explore its intrinsic chemical properties, detail synthetic pathways, and present its application in the design of targeted therapies, with a focus on kinase inhibitors and modulators of nicotinic acetylcholine receptors. This document serves as a practical resource, providing not only theoretical grounding but also detailed experimental protocols and data to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the Nicotinate Scaffold

The nicotinate core, a 3-substituted pyridine ring, is a bioisostere of many endogenous ligands and enzyme cofactors, making it an excellent starting point for designing molecules that can interact with biological targets.[1] Ethyl 6-(aminomethyl)nicotinate hydrochloride (herein referred to as the "scaffold") offers three key points for chemical modification, allowing for precise control over the final compound's steric and electronic properties.

This scaffold is particularly valuable as an intermediate in the synthesis of bioactive molecules targeting a range of conditions, most notably neurological disorders and cancer.[2][3] Its utility stems from the ability to independently modify the ester, the pyridine ring, and the primary aminomethyl group, enabling the rapid generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.

dot graph Logical_Flow { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Strategic modification points of the scaffold."

Physicochemical Properties

A thorough understanding of the scaffold's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1189434-55-6 | [2][4][5] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [2][6] |

| Molecular Weight | 216.67 g/mol | [2][6] |

| Appearance | Off-white to white solid | General |

| Storage | Room temperature, dry and sealed | [2] |

Note: The dihydrochloride salt is also commercially available and shares similar applications.[6][7]

Synthesis of the Core Scaffold

The synthesis of Ethyl 6-(aminomethyl)nicotinate hydrochloride is not commonly detailed in primary literature, as it is often treated as a readily available building block. However, a logical and scientifically sound synthetic route proceeds from the commercially available Ethyl 6-methylnicotinate. This two-step process involves a free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with an amine source.

Illustrative Synthetic Workflow

dot graph Synthesis_Workflow { rankdir="LR"; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Plausible synthetic route to the target scaffold."

Experimental Protocol: A Representative Synthesis

The following protocol is an illustrative example based on well-established organic chemistry principles for benzylic bromination and subsequent Gabriel synthesis.[8][9][10]

Step 1: Synthesis of Ethyl 6-(bromomethyl)nicotinate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 6-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl 6-(bromomethyl)nicotinate, which can be used directly in the next step or purified by column chromatography.

Step 2: Synthesis of Ethyl 6-(aminomethyl)nicotinate Hydrochloride

-

Phthalimide Alkylation: In a separate flask, dissolve the crude Ethyl 6-(bromomethyl)nicotinate (1.0 eq) and potassium phthalimide (1.1 eq) in dimethylformamide (DMF).

-

Reaction: Heat the mixture to 80-100°C for 2-4 hours. The formation of the N-alkylated phthalimide intermediate can be monitored by TLC.

-

Hydrazinolysis (Ing-Manske Procedure): After cooling the mixture, add hydrazine hydrate (1.5 eq) and heat the solution to reflux for 2-3 hours.[10] A precipitate of phthalhydrazide will form.

-

Isolation of Free Base: Cool the reaction mixture, filter off the precipitate, and wash it with a suitable solvent like dichloromethane (DCM). Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine to remove any remaining hydrazine and DMF. Dry the organic layer and concentrate to yield the free base of Ethyl 6-(aminomethyl)nicotinate.

-

Salt Formation: Dissolve the free base in anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Final Product: Collect the resulting white precipitate by filtration, wash with cold ether, and dry under vacuum to obtain Ethyl 6-(aminomethyl)nicotinate hydrochloride.

Application in Kinase Inhibitor Design

Kinase inhibitors are a cornerstone of modern oncology. The nicotinate scaffold is a proven pharmacophore for targeting the ATP-binding site of various kinases.[11] A closely related scaffold, Ethyl 6-chloro-4-(methylamino)nicotinate, serves as a key intermediate in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[11]

By analogy, the aminomethyl group at the C6 position of our scaffold provides a vector for exploring the solvent-exposed region of the kinase ATP binding site, offering a powerful tool for enhancing potency and selectivity.

Target Profile: VEGFR-2 in Angiogenesis

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7][11] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival—the key events in angiogenesis.[7][11]

dot graph VEGFR2_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption: "VEGFR-2 signaling and point of inhibition."

Synthetic Strategy: Amide Coupling

The primary amine of the scaffold is an excellent nucleophile for forming stable amide bonds with various carboxylic acids. This allows for the introduction of diverse R-groups to probe the SAR of the target kinase.

General Protocol: Amide Coupling with an Aryl Carboxylic Acid

-

Activation: In an inert atmosphere, dissolve the desired aryl carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling: Add Ethyl 6-(aminomethyl)nicotinate hydrochloride (1.1 eq) to the reaction mixture. Note: The hydrochloride salt may require additional base to liberate the free amine in situ.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired kinase inhibitor precursor.

Representative Biological Data

While specific IC₅₀ data for compounds derived directly from Ethyl 6-(aminomethyl)nicotinate hydrochloride is not widely published, numerous studies on related nicotinamide scaffolds demonstrate potent VEGFR-2 inhibition. This data underscores the potential of this chemical class.

| Scaffold Type | Representative IC₅₀ (VEGFR-2) | Reference |

| Nicotinamide-Thiadiazol Hybrid | 95 nM | [12] |

| Substituted Nicotinamide Derivative | 60.83 nM | [13] |

| 4-Phenylurea Chalcone Derivative | 4.34 µM | [14] |

This table is for illustrative purposes to demonstrate the potential of the nicotinamide core.

Application in CNS Drug Discovery

The scaffold's structural features make it an ideal starting point for developing modulators of nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][15]

Target Profile: α4β2 nAChRs in Alzheimer's Disease